molecular formula C11H12Cl2N2O3 B6344949 Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate CAS No. 27143-23-3

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate

Cat. No. B6344949
CAS RN: 27143-23-3
M. Wt: 291.13 g/mol
InChI Key: AHKYBIQQWIFDAQ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate, also known as E2C2MPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of around 80°C. The compound has been studied for its potential use in drug synthesis, as a catalyst for chemical reactions, and for its biochemical and physiological effects. In

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate has a wide range of applications in scientific research. It has been used as a catalyst for a variety of chemical reactions, such as the formation of cyclic compounds and the synthesis of new compounds. It has also been used in drug synthesis, as it can be used to create compounds with desired biological activities. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the reduction of inflammation, which has been shown to be beneficial in the treatment of certain diseases. Additionally, the compound has been shown to inhibit the activity of certain proteins, such as the nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-apoptotic properties. Additionally, it has been shown to inhibit the growth of certain cancer cells and to reduce the activity of certain enzymes, such as COX-2. Furthermore, it has been shown to modulate the activity of certain proteins, such as NF-kB.

Advantages and Limitations for Lab Experiments

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as the reaction is simple and involves few steps. Additionally, the compound is soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation is that the compound is not very stable and can decompose over time. Additionally, it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Future research on Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate could focus on its potential use in drug synthesis, as the compound has been shown to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-apoptotic properties. Additionally, further research could be done to investigate the mechanism of action of the compound, as well as its potential use in the treatment of cancer. Additionally, further research could be done to explore the potential uses of the compound in other areas, such as the synthesis of new compounds and the development of new catalysts. Finally, research could be done to investigate the potential toxicity of the compound, as well as its potential interactions with other compounds.

Synthesis Methods

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate can be synthesized from 2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetic acid and ethyl bromide. The reaction involves the addition of ethyl bromide to the acid in an inert atmosphere, followed by refluxing of the solution in a solvent such as dichloromethane. The reaction yields a precipitate of Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate, which can then be collected and purified by recrystallization.

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-8-6-7(12)4-5-9(8)17-2/h4-6,14H,3H2,1-2H3/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKYBIQQWIFDAQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)OC)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate

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